molecular formula C21H18FNO4 B11248925 Methyl 2-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate

Methyl 2-({3-[5-(4-fluorophenyl)furan-2-yl]propanoyl}amino)benzoate

Katalognummer: B11248925
Molekulargewicht: 367.4 g/mol
InChI-Schlüssel: VASBFRIYXFGBDM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate is a complex organic compound that features a furan ring substituted with a fluorophenyl group and a benzoate ester

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring substituted with a fluorophenyl group. This can be achieved through the reaction of 4-fluorobenzaldehyde with furan-2-carboxylic acid under acidic conditions to form the intermediate compound. This intermediate is then reacted with methyl 3-aminopropanoate in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring would be essential to maintain the efficiency and safety of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases where furan derivatives have shown efficacy.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation.

Wirkmechanismus

The mechanism of action of methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate involves its interaction with molecular targets such as enzymes or receptors. The furan ring and fluorophenyl group can facilitate binding to active sites, potentially inhibiting the function of the target molecule. This inhibition can disrupt specific biochemical pathways, leading to the desired therapeutic effect.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 2-{3-[5-(4-fluorophenyl)furan-2-yl]propanamido}benzoate is unique due to its specific combination of a furan ring, fluorophenyl group, and benzoate ester. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.

Eigenschaften

Molekularformel

C21H18FNO4

Molekulargewicht

367.4 g/mol

IUPAC-Name

methyl 2-[3-[5-(4-fluorophenyl)furan-2-yl]propanoylamino]benzoate

InChI

InChI=1S/C21H18FNO4/c1-26-21(25)17-4-2-3-5-18(17)23-20(24)13-11-16-10-12-19(27-16)14-6-8-15(22)9-7-14/h2-10,12H,11,13H2,1H3,(H,23,24)

InChI-Schlüssel

VASBFRIYXFGBDM-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=CC=CC=C1NC(=O)CCC2=CC=C(O2)C3=CC=C(C=C3)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.